Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a wide range of properties and applications, including medicinal chemistry and organic synthesis .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which is a heterocyclic organic compound . The structure of these compounds can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be coupled with other compounds to form new derivatives . The yield of these reactions can be quite high, as indicated by a reported yield of 94% for one such reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point can be determined experimentally, and spectroscopic techniques such as IR, 1H NMR, and 13C NMR can be used to analyze the chemical properties .Scientific Research Applications
Anti-mycobacterial Activity
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype. Structurally diverse benzo[d]thiazole-2-carboxamides demonstrated potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity, highlighting their therapeutic potential (Pancholia et al., 2016).
Antibacterial Screening
Novel thiazolyl pyrazole and benzoxazole derivatives, including those related to the benzo[d]thiazol scaffold, have been synthesized and shown to possess antibacterial activities. This suggests their potential use in combating bacterial infections (Landage et al., 2019).
Antimicrobial Agents
New benzothiazoles, synthesized as hydrazide derivatives, have been evaluated for their antibacterial activity. Although no significant activity was reported in one study, the exploration of benzothiazole derivatives as antimicrobial agents continues to be a promising area of research (Al-Talib et al., 2016).
Antipsychotic Evaluation
Aryl piperazine derivatives, including those based on the benzo[d]thiazol-2-yl)phenyl)-2-[4-(arylsubstituted)piperazines-1-yl]acetamide scaffold, have been synthesized and evaluated for antipsychotic activity. This research underlines the importance of aryl piperazine as a core structure in the development of new antipsychotic drugs (Bari et al., 2019).
Antimicrobial and Anti-inflammatory Activity
Various benzothiazole derivatives have been synthesized and tested for antimicrobial and anti-inflammatory activity. These studies demonstrate the versatility of benzothiazole-based compounds in developing new therapeutic agents with potential applications in treating infections and inflammation (Patel et al., 2015).
Mechanism of Action
While the specific mechanism of action of Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is not mentioned in the search results, benzothiazole derivatives have been found to exhibit potent activity against various targets. For example, some benzothiazole derivatives have shown potent anti-tubercular activity .
Future Directions
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c24-18(17-20-13-5-1-3-7-15(13)25-17)22-9-11-23(12-10-22)19-21-14-6-2-4-8-16(14)26-19/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFOFXVSLRFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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